Reserpine
Overview
Description
Reserpine is an alkaloid derived from the roots of the Rauwolfia serpentina and Rauwolfia vomitoria plants. It has been historically significant in the treatment of hypertension and certain psychiatric disorders. This compound works by depleting catecholamines and serotonin from central and peripheral axon terminals, which leads to its therapeutic effects .
Mechanism of Action
Target of Action
Reserpine’s primary targets are the vesicular monoamine transporters (VMATs) located in the organelle membranes of specialized secretory vesicles of presynaptic neurons . These transporters play a crucial role in the sequestration of neurotransmitters into storage vesicles .
Mode of Action
this compound inhibits the ATP/Mg 2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron . This inhibition results in a reduction in catecholamines and serotonin from central and peripheral axon terminals .
Biochemical Pathways
this compound’s action affects the monoaminergic system, which includes the dopaminergic, serotonergic, and noradrenergic pathways . By depleting the levels of monoamine neurotransmitters, this compound disrupts the balance of these pathways, leading to various physiological effects .
Pharmacokinetics
this compound is readily absorbed from the gastrointestinal tract with a bioavailability of 50% . It is extensively metabolized in the liver (>90%) . This compound readily crosses the blood-brain barrier, which allows it to deplete cerebral catecholamine stores . It is also known to cross the placenta and enter breast milk .
Result of Action
The molecular and cellular effects of this compound’s action include the depletion of catecholamines and serotonin from central and peripheral axon terminals . This depletion can lead to various effects, including antihypertensive and antipsychotic effects . It can also cause side effects such as depression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stress and drug use can induce depression, which can be exacerbated by this compound’s action on the monoaminergic system . Additionally, genetic factors can influence how individuals respond to this compound .
Biochemical Analysis
Biochemical Properties
Studies on the biochemical and pharmacological actions of reserpine have led to considerable expansion of our knowledge of functional mechanisms in the nervous system . This compound interacts with several enzymes, proteins, and other biomolecules, leading to changes in the storage, release, and metabolism of catecholamines and serotonin .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering the storage, release, and metabolism of neurotransmitters like catecholamines and serotonin . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to storage vesicles in neurons, leading to the depletion of neurotransmitters like norepinephrine . This can result in changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes involved in the metabolism of neurotransmitters like catecholamines and serotonin . This can affect metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This can affect its localization or accumulation .
Subcellular Localization
This compound is localized within the storage vesicles of neurons . This localization can affect its activity or function, as it leads to the depletion of neurotransmitters like norepinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reserpine can be synthesized through various methods. One notable method involves the Diels-Alder reaction, which forms a highly functionalized six-membered ring. This reaction is followed by epimerization under acidic conditions to generate the desired enantiomer . Another approach involves the use of high pH buffers in liquid chromatography-mass spectrometry (LC-MS) analysis to improve ionization .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification of the compound from the Rauwolfia serpentina plant. The raw material undergoes purification, qualitative analysis, quantitative analysis, homogeneity testing, and stability testing to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Reserpine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: Substitution reactions often involve the replacement of functional groups with others, such as methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Methoxy groups.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties.
Scientific Research Applications
Reserpine has been widely used in scientific research due to its ability to deplete neurotransmitters. Some of its applications include:
Comparison with Similar Compounds
Reserpine is often compared with other compounds that affect neurotransmitter levels, such as:
Chlorpromazine: Both have been used to treat psychiatric disorders, but chlorpromazine is generally more effective.
Triamterene: Used in combination with this compound for the treatment of hypertension.
Ciprofloxacin: This compound has been found to inhibit the AcrB efflux pump, similar to ciprofloxacin.
This compound’s uniqueness lies in its ability to deplete neurotransmitters, making it a valuable tool in both clinical and research settings.
Properties
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVHRUUCFGRFIF-MDEJGZGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O9 | |
Record name | RESERPINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16239 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021237 | |
Record name | Reserpine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Reserpine appears as white or cream to slightly yellow crystals or crystalline powder. Odorless with a bitter taste. (NTP, 1992), Solid | |
Record name | RESERPINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16239 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Reserpine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Freely sol in chloroform (approx. 1 g/6 ml), methylene chloride, glacial acetic acid; sol in benzene, ethyl acetate; slightly sol in acetone, methanol, alcohol (1 g/1800 ml), ether, and in aq solns of acetic and citric acids., In water, 73 mg/l @ 30 °C, 1.13e-02 g/L | |
Record name | RESERPINE | |
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Record name | Reserpine | |
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URL | https://www.drugbank.ca/drugs/DB00206 | |
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Record name | RESERPINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |
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Record name | Reserpine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |
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Mechanism of Action |
Reserpine's mechanism of action is through inhibition of the ATP/Mg2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron. The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO) causing a reduction in catecholamines., ... DEPLETES OR RELEASES SEROTONIN (5-HYDROXYTRYPTAMINE), DOPAMINE ... NOREPINEPHRINE FROM ... BRAIN & ... BODY ... DEFICIENCY OF DOPAMINE IN BRAIN ... IN STRIATUM, SUBSTANTIA NIGRA ... PALLIDUM. ... HYPOTHERMIC EFFECT ... RELATED TO SEROTONIN DEPLETION OF HYPOTHALAMIC REGION. HYPOTHALMUS CONTAINS ... HIGHEST CONCN OF SEROTONIN. ..., ANTIHYPERTENSIVE ACTION ... DERIVES FROM ADRENERGIC NEURONAL BLOCKADE CONSEQUENT TO DEPLETION OF CATECHOLAMINE-CONTAINING GRANULES OF POSTGANGLIONIC SYMPATHETIC NEURON. MECHANISM OF CENTRAL EFFECTS IS UNKNOWN. IT DEPLETES BOTH BRAIN SEROTONIN & CATECHOLAMINES., ... REPORTED TO INHIBIT GROWTH OF LEUKEMIA IN L1210 CELLS IN MALE MICE ... AND TO SUPPRESS GROWTH OF SARCOMA 37 IN MICE. ... RESERPINE DID NOT AFFECT GROWTH OF TRANSPLANTED MAMMARY ADENOCARCINOMAS IN C3H MICE. IT BLOCKS RELEASE OF PROLACTIN-INHIBITING FACTOR & THUS RAISES SERUM PROLACTIN LEVELS., Peripheral-Acting Adrenergic Antagonist /from table/, For more Mechanism of Action (Complete) data for RESERPINE (8 total), please visit the HSDB record page. | |
Record name | Reserpine | |
Source | DrugBank | |
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Record name | RESERPINE | |
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Impurities |
Powdered Rauwolfia serpentia contains several alkaloids. Lactose, starch, or Rauwolfia serpentia containing a higher alkaloid content is added to the commercially available product so that it contains 0.15-0.20% of the reserpine-rescinnamine group alkaloids, calculated as reserpine. | |
Record name | RESERPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or pale buff to slightly yellowish powder, Long prisms from dil acetone | |
CAS No. |
50-55-5 | |
Record name | RESERPINE | |
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URL | https://cameochemicals.noaa.gov/chemical/16239 | |
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Record name | (-)-Reserpine | |
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Record name | Reserpine [USP:INN:BAN:JAN] | |
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Record name | Reserpine | |
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Record name | Yohimban-16-carboxylic acid, 11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3.beta.,16.beta.,17.alpha.,18.beta.,20.alpha.)- | |
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Record name | Reserpine | |
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Record name | Reserpine | |
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Record name | RESERPINE | |
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Record name | RESERPINE | |
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Record name | Reserpine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |
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Melting Point |
507 to 509 °F (decomposes) (NTP, 1992), 264.5 °C | |
Record name | RESERPINE | |
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URL | https://cameochemicals.noaa.gov/chemical/16239 | |
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Record name | Reserpine | |
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Record name | Reserpine | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of reserpine?
A1: this compound acts by irreversibly binding to and inhibiting the vesicular monoamine transporter (VMAT), particularly VMAT2 [, ]. This transporter is responsible for packaging neurotransmitters like dopamine, norepinephrine, and serotonin into synaptic vesicles for release.
Q2: What are the downstream consequences of inhibiting VMAT2?
A2: Blocking VMAT2 with this compound leads to the depletion of these neurotransmitters in the central and peripheral nervous systems [, , , , ]. This depletion has widespread effects on various physiological processes, including mood regulation, blood pressure control, and body temperature [, , , , ].
Q3: Does this compound affect all neurotransmitters equally?
A3: While this compound affects several monoamines, research suggests a more pronounced impact on noradrenaline compared to adrenaline []. This differential effect is observed in specific tissues, highlighting the complex interaction of this compound with different neuronal systems.
Q4: How does this compound’s effect on neurotransmitters relate to its historical use in treating hypertension?
A4: The depletion of noradrenaline from peripheral sympathetic nerve endings by this compound leads to a reduction in heart rate, force of cardiac contraction, and peripheral vascular resistance []. These effects contribute to its blood pressure-lowering action, forming the basis for its past use as an antihypertensive agent.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C33H40N2O9 and a molecular weight of 608.69 g/mol.
Q6: Are there any specific spectroscopic data available for this compound?
A6: While the provided research papers focus on biological effects rather than detailed spectroscopic analysis, this compound can be characterized using techniques like UV-Vis spectroscopy, infrared spectroscopy, and mass spectrometry.
Q7: Is there information about this compound's stability under various conditions?
A7: While not extensively discussed in the provided research, this compound stability is known to be affected by factors like pH, temperature, and light exposure. This is a crucial aspect considered during its formulation and storage.
Q8: What is known about the absorption, distribution, metabolism, and excretion of this compound?
A10: this compound is well-absorbed orally and widely distributed in the body, readily crossing the blood-brain barrier [, ]. It is extensively metabolized, primarily in the liver, and excreted mainly in urine and feces.
Q9: How does the duration of this compound treatment affect its pharmacological effects?
A11: Research indicates that both short-term and chronic this compound administration can significantly influence various physiological parameters [, ]. The duration of treatment, dosage, and individual variability likely contribute to the variability in its effects, highlighting the need for careful consideration of these factors in experimental settings.
Q10: What are some of the animal models used to study the effects of this compound?
A12: this compound's effects have been studied in various animal models, including mice, rats, rabbits, dogs, and turkeys [, , , , , , , , ]. These models have been instrumental in understanding its impact on neurotransmission, cardiovascular function, and behavior.
Q11: Are there specific cell-based assays employed to investigate this compound's mechanisms?
A13: While the provided papers primarily focus on in vivo studies, cell-based assays using isolated tissues or cell lines expressing VMAT2 could provide valuable insights into the molecular mechanisms underlying this compound's effects [, , ].
Q12: What are some of the known toxic effects of this compound?
A14: While a detailed discussion of side effects is beyond the scope of this Q&A, research points to this compound's potential to induce various adverse effects, including sedation, depression, gastrointestinal disturbances, and cardiovascular complications [, , , ]. These concerns have significantly limited its clinical use.
Q13: How does the dose of this compound influence its toxicity profile?
A15: As with many pharmacological agents, the dose of this compound plays a crucial role in determining both its efficacy and the likelihood of adverse effects [, ]. Lower doses of this compound were found to have comparable efficacy to other antihypertensive drugs with a potentially lower risk of adverse reactions [].
Q14: What analytical methods have been employed to quantify this compound levels?
A16: Various techniques, including high-performance thin-layer chromatography (HPTLC) [, ], capillary electrophoresis with electrochemiluminescence detection [], and radioimmunoassay [], have been utilized to quantify this compound in different matrices, reflecting the evolving landscape of analytical chemistry.
Q15: Are there any ongoing research efforts exploring potential applications of this compound?
A18: While its clinical use is limited, this compound remains a valuable tool in research for investigating monoamine neurotransmission and its role in various physiological processes [, , ]. Understanding its mechanism of action might pave the way for developing safer and more targeted therapies for conditions involving dysregulated monoamine signaling.
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